1,5,15-Tri-O-methylmorindol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,5,15-Tri-O-methylmorindol is the Epstein-Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancers.
Mode of Action
This compound interacts with its target, the Epstein-Barr virus early antigen (EBV-EA), by inhibiting its activation induced by TPA . This interaction results in a decrease in the activity of the virus, thereby reducing its ability to infect cells and propagate.
Result of Action
The result of this compound’s action is the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This leads to a decrease in the activity of the virus, reducing its ability to infect cells and propagate.
Biochemical Analysis
Biochemical Properties
1,5,15-Tri-O-methylmorindol does not show significant cytotoxic activity on the human T-cell leukemia cell line, Jurkat, by itself . When combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), it shows cytotoxicity . This suggests that this compound may interact with certain enzymes or proteins involved in the TRAIL pathway.
Cellular Effects
This compound has been shown to have effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression related to viral antigen activation.
Molecular Mechanism
Its cytotoxic activity when combined with TRAIL suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,15-Tri-O-methylmorindol can be synthesized through the methylation of morindol, a naturally occurring anthraquinone. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound involves the extraction of morindol from Morinda citrifolia followed by its methylation. The extraction process usually employs solvents like chloroform, dichloromethane, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: 1,5,15-Tri-O-methylmorindol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted anthraquinones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Industry: Utilized as a natural dye and in the production of other anthraquinone-based compounds.
Comparison with Similar Compounds
- 1,5,15-Trimethylmorindol
- Morindol
- Anthraquinone derivatives
Comparison: 1,5,15-Tri-O-methylmorindol is unique due to its specific methylation pattern, which enhances its biological activity compared to other anthraquinone derivatives. Its ability to synergize with TRAIL and induce apoptosis in cancer cells sets it apart from similar compounds .
Properties
IUPAC Name |
2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQUHAJKODII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5,15-Tri-O-methylmorindol in the context of the research on Morinda citrifolia (Noni)?
A: this compound is a novel anthraquinone discovered as part of the research exploring the chemical constituents of Morinda citrifolia (Noni) fruits []. While the study primarily focused on identifying compounds with anti-inflammatory and potential cancer chemopreventive properties, the discovery of a new anthraquinone like this compound expands the known chemical diversity of Noni and opens avenues for further research into its specific biological activities and potential applications.
Q2: Does this compound exhibit any of the biological activities studied in the research paper?
A: The research paper primarily focused on the anti-inflammatory and cancer chemopreventive potential of other isolated compounds, particularly saccharide fatty acid esters []. While this compound was evaluated for its inhibitory activity against TPA-induced EBV-EA activation, it only showed moderate effects compared to other tested compounds. Further research is needed to fully understand the specific biological activities and potential of this compound.
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